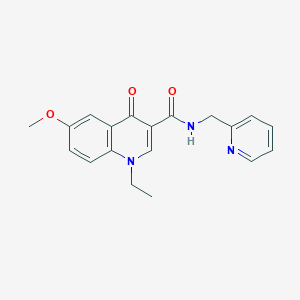

1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-22-12-16(19(24)21-11-13-6-4-5-9-20-13)18(23)15-10-14(25-2)7-8-17(15)22/h4-10,12H,3,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJDLAKCXAEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core with various substituents that influence its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃ |

| Molecular Weight | 337.4 g/mol |

| Melting Point | Approx. 170 °C |

| Solubility | Soluble in DMSO |

| Appearance | White crystalline solid |

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors within biological systems. Similar compounds have shown inhibitory effects on targets such as:

- HIV Integrase : Compounds in the quinolone family have demonstrated activity against HIV integrase, suggesting potential in antiviral therapy.

- Bacterial Topoisomerases : The compound may also inhibit bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across various assays:

- Antimicrobial Activity : Preliminary studies suggest that quinolone derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Properties : In vitro studies have shown that similar quinolone compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression and other diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of quinolone derivatives similar to this compound:

- Study on Anticancer Activity : A study published in PubMed evaluated the cytotoxic effects of various quinolone derivatives against leukemia cells. The results indicated that some derivatives exhibited IC50 values lower than 10 µg/mL, highlighting their potential as anticancer agents .

- Inhibition of PD-L1 Interaction : Research has focused on small molecules targeting the PD-1/PD-L1 pathway. Compounds structurally similar to our compound were tested for their ability to enhance immune responses in cancer therapy .

Comparison with Similar Compounds

Key Observations :

- Position 6 : Methoxy groups (target compound) are electron-donating, contrasting with acetyl (electron-withdrawing) or phenyl groups (bulky aromatic) in other analogs. This difference may modulate receptor binding or solubility .

- Carboxamide N-Substituent : The pyridin-2-ylmethyl group introduces a heteroaromatic moiety, which may improve target selectivity compared to alkyl or simple aryl groups .

Cytotoxicity and Antiparasitic Activity

- Target Compound: No direct data available, but analogs with acetyl groups at position 6 (e.g., 4a–j) exhibited moderate cytotoxicity against HeLa cells (IC50 = 12–45 μM) and trypanocidal activity against Trypanosoma brucei (IC50 = 8–32 μM) .

- Methoxy vs. Acetyl : Methoxy-substituted derivatives (like the target compound) may show reduced cytotoxicity compared to acetylated analogs due to lower electrophilicity .

Receptor Modulation

- CB2 Receptor : Millet's 4-oxo-1,4-dihydropyridine-3-carboxamides with phenyl/4-chlorophenyl at position 6 acted as inverse agonists (Ki = 0.5–10 nM), while methyl/tert-butyl groups conferred agonist activity . The target compound’s methoxy group may fall into an intermediate category, warranting further testing.

- Anti-inflammatory Activity : Derivative 13a (phenyl at position 1) showed potent anti-inflammatory effects in acute lung injury models (IC50 = 0.8 μM for TNF-α inhibition), suggesting that the pyridinylmethyl group in the target compound could enhance or alter this activity .

Structure-Activity Relationship (SAR) Insights

Q & A

Q. What are the key steps in synthesizing 1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and carboxamide formation. Critical steps include:

- Quinoline core formation : Cyclocondensation of ethyl 3-ethoxyacrylate with substituted anilines under reflux in acetic acid to form the 1,4-dihydroquinoline backbone.

- Substitution reactions : Introduction of the ethyl and methoxy groups via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Carboxamide coupling : Reaction of the carboxylic acid intermediate with 2-(aminomethyl)pyridine using coupling agents like EDC/HOBt in dichloromethane .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

A combination of techniques is required:

- NMR spectroscopy : H and C NMR confirm substituent positions and dihydroquinoline ring conformation (e.g., downfield shifts for carbonyl groups at ~170 ppm) .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the carboxamide group .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What standard biological assays are used to evaluate its pharmacological potential?

Common assays include:

- Calcium channel modulation : Fluorometric assays using HEK293 cells transfected with L-type calcium channels, measuring intracellular Ca flux .

- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution steps, while toluene enhances cyclization efficiency via azeotropic water removal .

- Catalyst screening : Pd(OAc)/Xantphos systems for cross-coupling reactions (e.g., introducing pyridylmethyl groups) can reduce side products .

- Temperature control : Lowering reaction temperatures (<50°C) during carboxamide coupling minimizes racemization .

Q. How can X-ray crystallography resolve conformational ambiguities in the dihydroquinoline core?

Single-crystal X-ray diffraction:

- Confirms the boat conformation of the 1,4-dihydroquinoline ring and hydrogen-bonding networks between the carboxamide and pyridylmethyl groups .

- Quantifies dihedral angles (e.g., C3-C4-C5-N1 ~15°) to assess planarity, critical for binding pocket compatibility in target proteins .

Q. What strategies address contradictory biological activity data across studies?

Contradictions may arise from assay variability or impurity profiles. Solutions include:

- Standardized protocols : Use identical cell lines (e.g., CHO-K1 for calcium assays) and compound purity thresholds (>98% by HPLC) .

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .

Q. How can mechanistic studies elucidate the compound's interaction with biological targets?

Advanced methods include:

- Molecular docking : Simulations using AutoDock Vina to predict binding affinities to calcium channel α1 subunits (PDB: 6JP5) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for carboxamide-protein interactions .

- Site-directed mutagenesis : Validates key residues (e.g., Glu1016 in Ca1.2) critical for binding .

Methodological Considerations

Q. How are computational methods applied to predict structure-activity relationships (SAR)?

- QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to correlate with calcium modulation efficacy .

- DFT calculations : Predicts electron density distribution in the dihydroquinoline ring, guiding substitution patterns for enhanced stability .

Q. What analytical techniques validate purity for in vivo studies?

- HPLC-DAD : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm, ensuring >95% purity .

- Elemental analysis : Matches experimental C/H/N ratios to theoretical values (±0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.